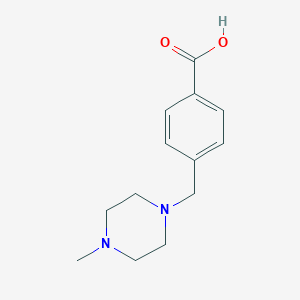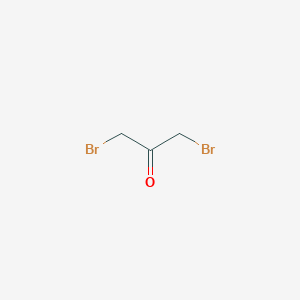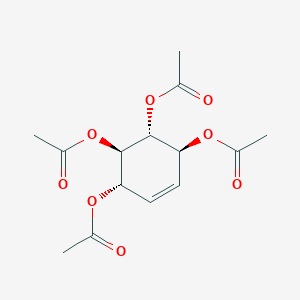
Conduritol B Tetraacetate
概要
説明
Conduritol B Tetraacetate is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
科学的研究の応用
Conduritol B Tetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.
Biology: In glycobiology, it helps study the structure and function of glycans.
作用機序
Target of Action
Conduritol B Tetraacetate primarily targets the enzyme β-glucocerebrosidase (GBA1) . This enzyme plays a crucial role in the breakdown of glucosylceramide into glucose and ceramide within the lysosome . Mutations in the GBA1 gene are known to cause Gaucher disease (GD) and are among the most frequent genetic risk factors for Parkinson’s disease (PD) .
Mode of Action
This compound acts as an irreversible inhibitor of β-glucocerebrosidase . It binds covalently to the catalytic site of the enzyme, leading to its inactivation . This inactivation disrupts the normal breakdown of glucosylceramide, leading to its accumulation within the lysosome .
Biochemical Pathways
The inhibition of β-glucocerebrosidase by this compound affects the lysosomal degradation pathway . This disruption leads to the accumulation of glucosylceramide, which can further contribute to the pathogenesis of diseases like GD and PD . In addition, this accumulation can fuel α-synuclein aggregation, a key feature of PD .
Pharmacokinetics
It is known that the compound is a specialty product used in proteomics research . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inactivation of β-glucocerebrosidase by this compound leads to several molecular and cellular effects. In vitro studies have shown that this inactivation induces lysosomal dysfunction and inhibits myelination . In vivo, it can lead to demyelination and early neurodegenerative hallmarks, including axonal degeneration, α-synuclein accumulation, and astrogliosis . It also results in brain lipid dyshomeostasis and functional impairment .
Action Environment
It is known that genetic variability and environmental exposure can play a significant role in the development of diseases like diabetes mellitus . Factors such as lifestyle, diet, and illnesses can influence the composition of gut microbiota, which in turn can impact the effectiveness of various drugs . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
Conduritol B Tetraacetate interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit the synthesis of glucose in the liver, which suggests that it interacts with enzymes involved in glucose metabolism
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of glucose in the liver, which can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its potential to inhibit or activate enzymes . It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited
Dosage Effects in Animal Models
In animal models, this compound has been used to generate cell and animal models for investigations on Gaucher disease and Parkinson’s disease
Metabolic Pathways
It is known to interact with enzymes involved in glucose metabolism, suggesting that it may be involved in this metabolic pathway
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is limited It is not clear whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation
準備方法
Synthetic Routes and Reaction Conditions: Conduritol B Tetraacetate can be synthesized from 1,4,5,6-tetra-O-acetyl-myoinositol. The process involves reacting 1,4,5,6-tetra-O-acetyl-myoinositol with N,N’-thiocarbonyl diimidazole to form 1,4,5,6-tetra-O-acetyl-myoinositol-2,3-thionocarbonate. This intermediate is then desulfurized with trimethyl phosphite to yield tetra-O-acetyl-conduritol B .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions: Conduritol B Tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler compounds.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce simpler alcohols or hydrocarbons.
類似化合物との比較
Conduritol A: Another isomer of cyclohexenetetrol, used in similar biochemical applications.
Conduritol C: Known for its unique structural features and biological activity.
Conduritol D: Another isomer with distinct properties and applications.
Uniqueness: Conduritol B Tetraacetate is unique due to its specific structure and its ability to inhibit glycosidases effectively. This makes it particularly valuable in glycobiology research and in the development of therapeutic agents .
特性
IUPAC Name |
[(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-IGQOVBAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452320 | |
| Record name | Conduritol B Tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25348-63-4 | |
| Record name | Conduritol B Tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


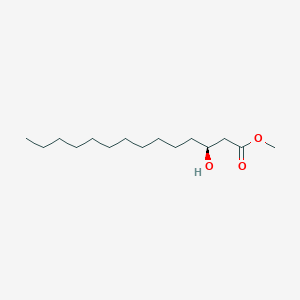
![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)
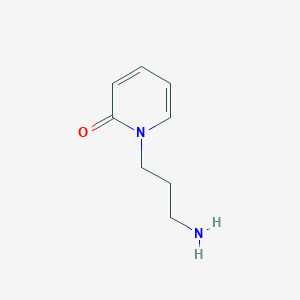
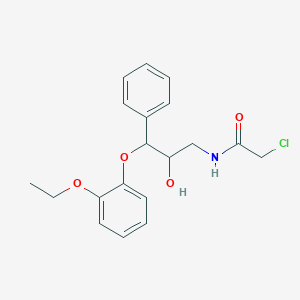
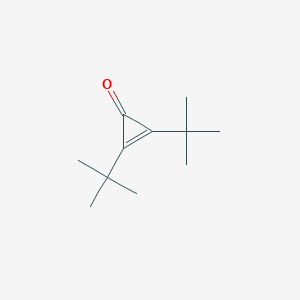
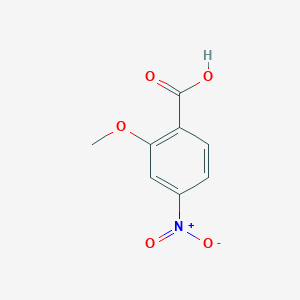

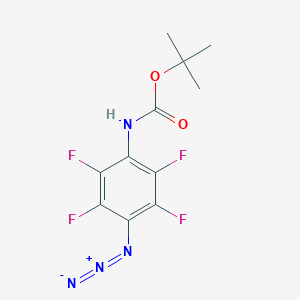
![1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol](/img/structure/B16886.png)
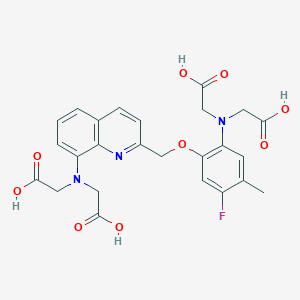
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)

